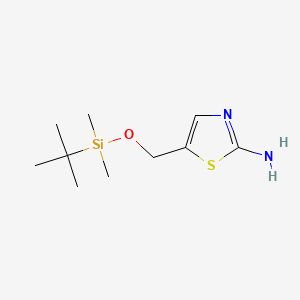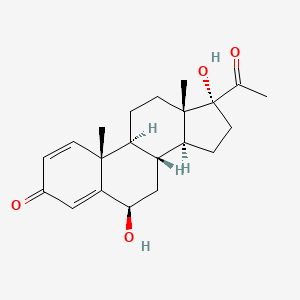
Acide n-arachidonoyl-3-hydroxy-gamma-aminobutyrique
Vue d'ensemble
Description
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid is a compound belonging to the class of arachidonoyl amino acids. These compounds have been isolated and characterized from bovine brain and are known for their potential biological activities . The compound has a molecular formula of C24H39NO4 and a molecular weight of 405.6 g/mol .
Applications De Recherche Scientifique
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of arachidonoyl amino acids in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the brain where it has been isolated.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain suppression and neuroprotection.
Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and biochemical research tools
Mécanisme D'action
Target of Action
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . The primary targets of this compound are yet to be fully characterized.
Mode of Action
It is known that most arachidonoyl amino acids are poor ligands for the cb1 receptor .
Biochemical Pathways
It is known that arachidonoyl amino acids, including nag-3h-aba, have been isolated and characterized from bovine brain .
Pharmacokinetics
Its solubility in PBS (pH 7.2) is approximately 1 mg/ml .
Result of Action
It has been found in rat brain by lc-ms techniques . The glycine congener of arachidonoyl amino acids has been found to suppress formalin-induced pain in rats .
Action Environment
It is known that the compound is stable for at least one year when stored at -20°c .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid involves the reaction of arachidonic acid with 3-hydroxy-gamma-aminobutyric acid under specific conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key steps involve the purification of the product using chromatographic techniques and ensuring the reaction conditions are optimized for maximum yield .
Analyse Des Réactions Chimiques
Types of Reactions: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
- n-Arachidonoyl-glycine
- n-Arachidonoyl-serine
- n-Arachidonoyl-phenylalanine
Comparison: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid is unique due to its specific structure, which includes a hydroxy group on the gamma position of the aminobutyric acid moiety. This structural feature distinguishes it from other arachidonoyl amino acids and contributes to its unique biological activities .
Propriétés
IUPAC Name |
3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIBMHGNMSQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)


